5-Methyl-N-(piperidin-4-YL)pyridin-2-amine
Overview
Description
5-Methyl-N-(piperidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17N3 It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an amine group linked to a piperidine ring at the 4-position
Scientific Research Applications
5-Methyl-N-(piperidin-4-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving neurotransmitter systems due to its structural similarity to certain bioactive amines.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the piperidine derivative and the biomolecules it interacts with.
Cellular Effects
Some piperidine derivatives have been shown to have effects on cancer cells . The specific effects of 5-Methyl-N-(piperidin-4-YL)pyridin-2-amine on cell function, signaling pathways, gene expression, and cellular metabolism would need to be studied in more detail.
Molecular Mechanism
Some piperidine derivatives have been shown to bind to DNA via intercalation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-bromopyridine and piperidine.
Nucleophilic Substitution: The bromine atom in 5-methyl-2-bromopyridine is substituted by the piperidine ring through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert any nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Mechanism of Action
The mechanism by which 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-N-(piperidin-3-yl)pyridin-2-amine: Similar structure but with the piperidine ring attached at the 3-position.
5-Methyl-N-(piperidin-2-yl)pyridin-2-amine: Piperidine ring attached at the 2-position.
5-Methyl-N-(morpholin-4-yl)pyridin-2-amine: Morpholine ring instead of piperidine.
Uniqueness
5-Methyl-N-(piperidin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidine ring attachment plays a crucial role in determining the compound’s interaction with molecular targets and its overall pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-methyl-N-piperidin-4-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHESHQYMQHBMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629842 | |
Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518285-55-7 | |
Record name | 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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